2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
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Overview
Description
“2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Synthesis Analysis
The synthesis of these compounds involves a series of transformations. The process starts with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates. This is followed by the cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. The final step involves treating the latter with substituted anilines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core, which is substituted with a 3,4-dimethylphenyl group at the 1-position and a phenylacetamide group at the 2-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include hydrolysis, cyclization, and amide formation .Scientific Research Applications
Antimicrobial Activities
Some derivatives of pyrazolo[3,4-d]pyrimidine, similar to the compound , have been synthesized and evaluated for their antimicrobial potential. For instance, the synthesis of new heterocycles incorporating the antipyrine moiety, which includes structures related to pyrazolo[3,4-d]pyrimidine, demonstrated antimicrobial activities. These compounds were characterized by various spectroscopic methods and tested against a range of microbial agents, showing potential as antimicrobial agents (Bondock et al., 2008; Bondock et al., 2008).
Anticancer and Anti-inflammatory Activities
Further research into pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential in anticancer and anti-inflammatory applications. Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds showed promising results in vitro for neuroinflammation, highlighting their potential for anticancer and anti-inflammatory uses (Damont et al., 2015).
Anticonvulsant Activities
Compounds bearing the pyrazolo[3,4-d]pyrimidin-4-one structure have also been investigated for their anticonvulsant activities. A study on alkanamide derivatives showed that certain configurations within this chemical framework can lead to anticonvulsant properties, indicating a potential research avenue for the development of new anticonvulsant drugs (Tarikogullari et al., 2010).
Insecticidal and Antibacterial Potential
Research on pyrimidine linked pyrazole heterocyclics, synthesized via microwave irradiative cyclocondensation, has shown insecticidal and antibacterial potential. These compounds, incorporating pyrazole and pyrimidine moieties, were evaluated against various microorganisms and pests, indicating their utility in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-8-9-17(10-15(14)2)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRYZFFXNRVJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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